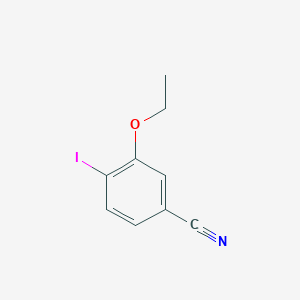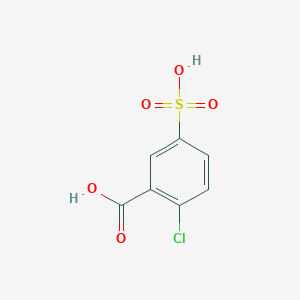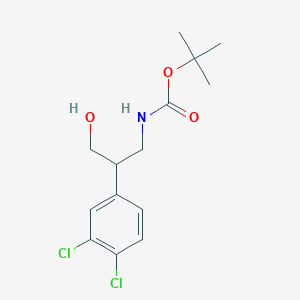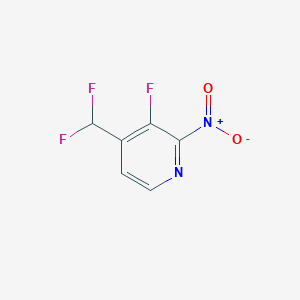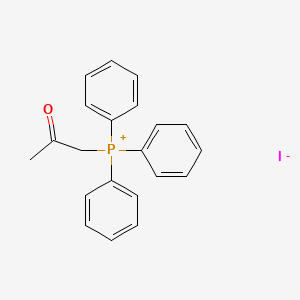
3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a fluorocyclopropyl group attached to a nitrile and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile typically involves the reaction of trans-2-fluorocyclopropylmethanol with appropriate reagents to introduce the nitrile and ketone functionalities. One common method involves the use of cyanogen bromide (BrCN) and a base to convert the alcohol group to a nitrile, followed by oxidation to form the ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can enhance the compound’s binding affinity and specificity, while the nitrile and ketone groups can participate in various chemical reactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- trans-2-Fluorocyclopropylmethanol
- trans-2-Fluorocyclopropylsulfonylthiophene
Uniqueness
3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile is unique due to the combination of its fluorocyclopropyl group with both nitrile and ketone functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H6FNO |
|---|---|
Peso molecular |
127.12 g/mol |
Nombre IUPAC |
3-[(1S,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2/t4-,5-/m1/s1 |
Clave InChI |
KZIMDNDXEZWALA-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1F)C(=O)CC#N |
SMILES canónico |
C1C(C1F)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



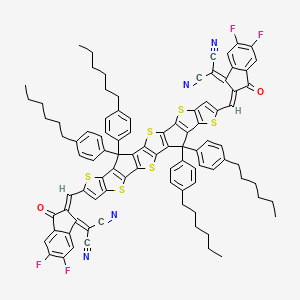
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
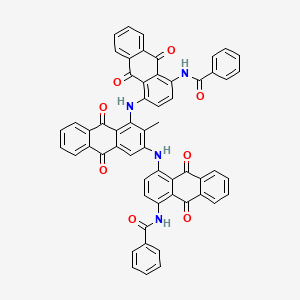
![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
amine](/img/structure/B15251920.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)
